

PF-04822163: A Technical Whitepaper

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Compound of Interest		
Compound Name:	PF-04822163	
Cat. No.:	B12377038	Get Quote

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Abstract

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the modulation of intracellular signaling cascades. Developed as a quinazoline-based compound, it exhibits excellent central nervous system (CNS) penetrability, making it a valuable tool for investigating the therapeutic potential of PDE1 inhibition in neurological and psychiatric disorders. Furthermore, its carbon-11 labeled counterpart, [¹¹C]PF-04822163, has been synthesized and evaluated as a positron emission tomography (PET) radioligand for imaging PDE1 in the brain. This document provides a comprehensive technical overview of PF-04822163, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Core Compound Identity and Properties



Property	Value
Chemical Name	(S)-4-(6-Chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline
Molecular Formula	C19H17CIN2O2
Mechanism of Action	Selective inhibitor of Phosphodiesterase 1 (PDE1)
Therapeutic Potential	Neurological and psychological disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and Parkinson's disease.
Radiolabeled Analog	[¹¹C]PF-04822163 for Positron Emission Tomography (PET) imaging

In Vitro Pharmacology Phosphodiesterase (PDE) Inhibition Profile

PF-04822163 demonstrates high potency and selectivity for the PDE1 enzyme family.



Target	IC50 (nM)	Selectivity vs. Other PDEs
PDE1A	2.0	126-fold
PDE1B	2.4	105-fold
PDE1C	7.0	36-fold
PDE2A	5895	-
PDE3A	>30000	-
PDE4D3	7620	-
PDE5A1	>30000	-
PDE7B	>29800	-
PDE9A1	>30000	-
PDE10A1	252	-
PDE11A4	8257	-

Data sourced from MedChemExpress product datasheet.

Off-Target Binding

In vitro screening against a panel of 65 major CNS targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs), revealed no significant off-target binding (>50% inhibition) at a 10 μ M concentration, with the exception of 5-HT₂B (Ki = 262 nM). [1]

In Vivo Pharmacokinetics (Rat Model)

PF-04822163 exhibits favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability.[2]



Parameter	Value
Dose	10 mg/kg (p.o., single dose)
T _{max} (plasma)	0.5 h
C _{max} (plasma)	274 ng/mL
**Terminal Half-life (t1/2) **	5.5 h
Fraction Unbound (fu)	0.028
Blood/Plasma Ratio (B/P)	3.4
CSF/Plasma Ratio (CSF/Pu)	1.7

Radiochemistry and Preclinical PET Imaging

[11C]**PF-04822163** has been developed as a PET tracer to enable in vivo visualization and quantification of PDE1.

Radiosynthesis of [11C]PF-04822163

Parameter	Value
Radiochemical Yield	25 ± 10% (decay-corrected)
Molar Activity	106–194 GBq/μmol
Radiochemical Purity	>99%
Enantiomeric Purity	98% (96% ee)

Data sourced from a preclinical evaluation study.[1]

In Vivo Evaluation in Rodents

Preclinical studies in rodents have demonstrated that [11C]**PF-04822163** has good brain penetration and a rapid washout.[1][3] However, it showed only marginal specific binding in vivo, indicating that further optimization of the chemical scaffold may be necessary for a successful clinical PET radioligand.[1][3]



Biodistribution: A whole-body biodistribution study in ddY mice showed initial high uptake in the lungs, followed by the kidneys and heart.[1]

Metabolism: At 15 minutes post-injection in Sprague-Dawley rats, 95% of the radioactivity in the brain corresponded to the unchanged parent compound, while in plasma, this value was 26%. [1]

Experimental Protocols Synthesis of PF-04822163

The synthesis of **PF-04822163** involves a multi-step process starting from the nitration of a precursor compound, followed by oxidation, reduction, cyclization, and finally methylation.[1] The final step involves the reaction of the phenolic precursor with iodomethane in the presence of potassium carbonate in acetonitrile at 40°C.[1]

Radiosynthesis of [11C]PF-04822163

[¹¹C]**PF-04822163** is synthesized via ¹¹C-methylation of its corresponding phenolic precursor using [¹¹C]CH₃I.[1] The reaction is carried out in dimethylformamide (DMF) with sodium hydroxide as the base at 30°C for 5 minutes.[1] Purification is achieved using high-performance liquid chromatography (HPLC).[1]

In Vivo PET Imaging in Rats

- Animal Model: Sprague-Dawley (SD) rats.[1]
- Imaging Equipment: Inveon PET scanner.[1]
- Radiotracer Administration: Intravenous injection of approximately 17.5 MBq/1.5 mL of [¹¹C]PF-04822163 via the tail vein.[1]
- Image Acquisition: Dynamic 3D PET scan for 60 minutes.[1]
- Blocking Studies: Pre-injection of non-labeled **PF-04822163** (1 mg/kg) 10 minutes before the radiotracer administration to assess specific binding.[1]

Radiometabolite Analysis in Rats



- Sample Collection: Plasma and brain tissue are collected at a specific time point (e.g., 15 minutes) after intravenous injection of [¹¹C]PF-04822163.[1]
- Sample Preparation: Plasma is quenched with acetonitrile and centrifuged. The brain is homogenized, quenched with acetonitrile, and centrifuged.[1]
- Analysis: The supernatants from both plasma and brain samples are analyzed by radio-HPLC to separate and quantify the parent radiotracer and its metabolites.[1]

In Vitro Autoradiography

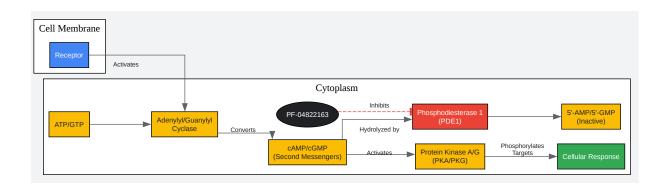
While specific protocols for [¹¹C]**PF-04822163** are not detailed in the provided search results, a general procedure for in vitro autoradiography with ¹¹C-labeled ligands involves:

- Incubating slide-mounted tissue sections with the radioligand.
- · Washing the sections to remove unbound ligand.
- Drying the sections.
- Apposing the labeled tissues to a photographic emulsion or imaging plate to visualize the distribution of binding sites.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PF-04822163** and a typical experimental workflow for its evaluation as a PET radioligand.

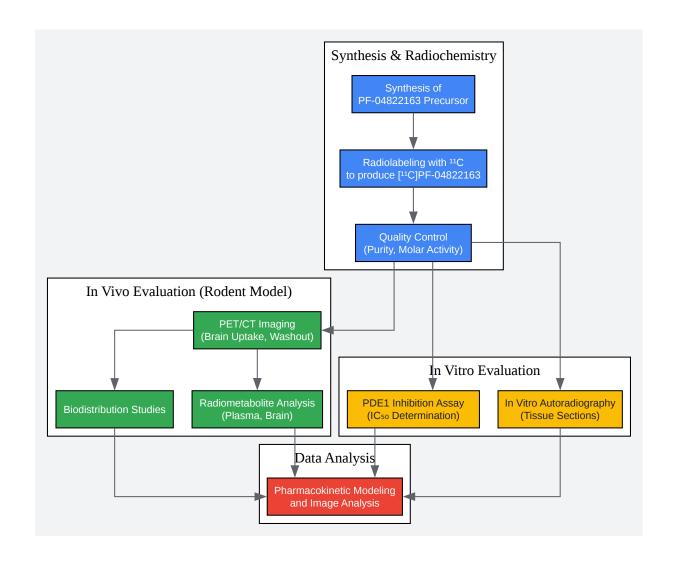




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Figure 1. Mechanism of action of PF-04822163 in inhibiting PDE1.





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Figure 2. Experimental workflow for the evaluation of [11C]**PF-04822163**.

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References

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